molecular formula C16H23N3O2S B12064248 1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B12064248
M. Wt: 321.4 g/mol
InChI Key: VJGJMSQPYMGMQN-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isopropylphenyl group, a tetrahydro-2H-pyran-4-ylcarbonyl group, and a hydrazinecarbothioamide moiety. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isopropylphenyl Intermediate: The synthesis begins with the preparation of the 4-isopropylphenyl intermediate through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Tetrahydro-2H-pyran-4-ylcarbonyl Group: The next step involves the introduction of the tetrahydro-2H-pyran-4-ylcarbonyl group through a nucleophilic substitution reaction. This can be achieved by reacting the isopropylphenyl intermediate with tetrahydro-2H-pyran-4-one in the presence of a base such as sodium hydride.

    Formation of the Hydrazinecarbothioamide Moiety: The final step involves the formation of the hydrazinecarbothioamide moiety by reacting the intermediate with thiosemicarbazide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarboxamide: A similar compound with a carboxamide group instead of a carbothioamide group.

    1-(4-Isopropylphenyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide: A similar compound with a different substituent on the hydrazinecarbothioamide moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(oxane-4-carbonylamino)-1-(4-propan-2-ylphenyl)thiourea

InChI

InChI=1S/C16H23N3O2S/c1-11(2)12-3-5-14(6-4-12)19(16(17)22)18-15(20)13-7-9-21-10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H2,17,22)(H,18,20)

InChI Key

VJGJMSQPYMGMQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C(=S)N)NC(=O)C2CCOCC2

Origin of Product

United States

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